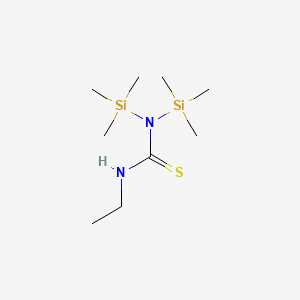
1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea is an organosilicon compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound features a thiourea core substituted with trimethylsilyl and ethyl groups, which imparts distinct reactivity and stability characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea typically involves the reaction of trimethylsilyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as alkoxides or amines; reactions are carried out under mild conditions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted thioureas
Wissenschaftliche Forschungsanwendungen
1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the introduction of thiourea functionality into molecules. It also serves as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and antimicrobial agents.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea involves its interaction with molecular targets through its thiourea moiety. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its trimethylsilyl groups enhance its lipophilicity, facilitating its interaction with hydrophobic environments and biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Bis(trimethylsilyl)-2-thiourea
- 1,1-Bis(trimethylsilyl)-3-methyl-2-thiourea
- 1,1-Bis(trimethylsilyl)-3-phenyl-2-thiourea
Uniqueness
1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the ethyl group enhances its steric properties, influencing its interaction with other molecules and its overall chemical behavior.
Eigenschaften
CAS-Nummer |
71456-98-9 |
|---|---|
Molekularformel |
C9H24N2SSi2 |
Molekulargewicht |
248.54 g/mol |
IUPAC-Name |
3-ethyl-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C9H24N2SSi2/c1-8-10-9(12)11(13(2,3)4)14(5,6)7/h8H2,1-7H3,(H,10,12) |
InChI-Schlüssel |
GEFCXCKTXCTJNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)N([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


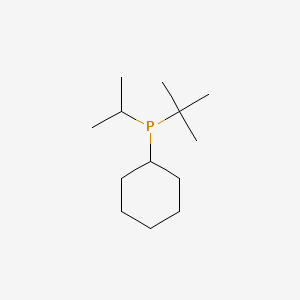
![2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13803375.png)

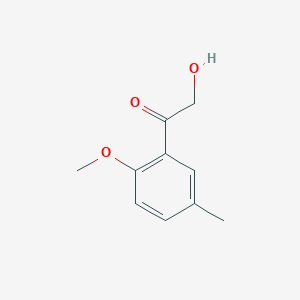
![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)
![(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13803411.png)
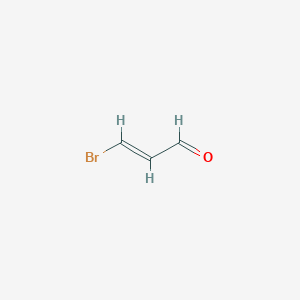
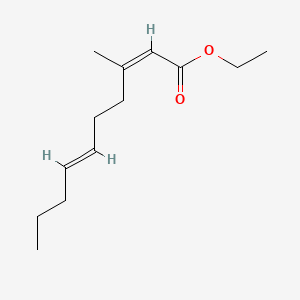
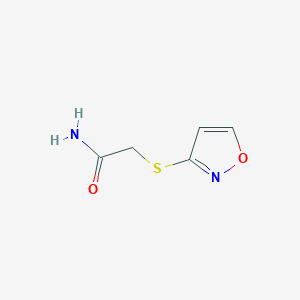
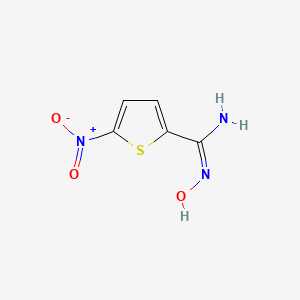
![[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea](/img/structure/B13803439.png)


